2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Description
Properties
Molecular Formula |
C5H5F2N3O2 |
|---|---|
Molecular Weight |
177.11 g/mol |
IUPAC Name |
2,2-difluoro-3-(1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C5H5F2N3O2/c6-5(7,4(11)12)1-10-3-8-2-9-10/h2-3H,1H2,(H,11,12) |
InChI Key |
PQUSNGQBSJZNGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid generally involves:
- Introduction of the difluoromethyl group at the α-position of a propanoic acid derivative.
- Formation or attachment of the 1,2,4-triazole ring at the 3-position of the propanoic acid backbone.
- Optimization of reaction conditions to maximize yield and purity.
Preparation of the Difluorinated Propanoic Acid Intermediate
One common approach is to start from fluorinated precursors such as 4-(2,4-difluorophenyl)pent-4-enoic acid or related derivatives. These can be transformed into difluorinated intermediates through controlled fluorination or substitution reactions.
For example, a patent (WO2013042138A2) describes the use of 4-(2,4-difluorophenyl)pent-4-enoic acid reacted with chiral auxiliaries like (R)-4-phenyloxazolidin-2-one in the presence of activating agents such as pivaloyl chloride, DMAP, and triethylamine in mixed solvents (dimethylformamide and dichloromethane) to yield intermediates suitable for further functionalization.
Formation of the 1,2,4-Triazole Ring
The triazole ring is typically introduced via nucleophilic substitution or cyclocondensation reactions involving triazole or its derivatives.
A key step involves reacting a suitable leaving group-containing intermediate (e.g., a tosylate or mesylate derivative) with 1H-1,2,4-triazole as the nucleophile, often in the presence of bases such as 4-dimethylaminopyridine (DMAP) to facilitate substitution and improve yield and purity.
Alternative methods include intramolecular cyclocondensation of amidoguanidines to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which can be further elaborated to the target compound. Microwave-assisted synthesis in ethanol has been reported to enhance reaction efficiency and yield in these cyclizations.
Optimization of Reaction Conditions
Solvent choice is critical: chloro solvents, alcoholic solvents, ketones, esters, ethers, and hydrocarbons have been used depending on the step. For instance, chloro solvents and alcohols are common for substitution reactions involving triazole nucleophiles.
Bases such as triethylamine, DMAP, or inorganic bases like potassium hydroxide are employed to promote nucleophilic substitution or cyclization steps. The use of organic bases often leads to better control and cleaner reactions.
Temperature and time optimization, including microwave irradiation, have been explored to improve yields. For example, microwave heating at 170–180 °C for 25–50 minutes in ethanol was effective for triazole ring formation.
Representative Reaction Scheme and Data Table
| Step | Reactants/Conditions | Product/Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-(2,4-difluorophenyl)pent-4-enoic acid + (R)-4-phenyloxazolidin-2-one, pivaloyl chloride, DMAP, TEA, DMF/DCM | Chiral intermediate with activated acyl group | 75–85 | Chiral auxiliary controls stereochemistry |
| 2 | Intermediate + 1H-1,2,4-triazole, DMAP, base, chloro solvent | This compound derivative | 70–80 | Nucleophilic substitution of leaving group |
| 3 | Cyclocondensation of amidoguanidines under microwave, ethanol | 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide intermediates | 65–75 | Alternative triazole ring formation method |
Additional Synthetic Insights
Acidic or basic workups using organic acids (e.g., benzene sulfonic acid, maleic acid) or inorganic acids (e.g., hydrochloric acid) are used to isolate amorphous forms of the final compound, improving stability and purity.
The use of protecting groups and chiral auxiliaries allows for stereoselective synthesis, which is important for biological activity.
Oxidation and reduction steps may be incorporated depending on the starting materials and desired substitution pattern on the triazole or propanoic acid moiety.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms and triazole ring can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s triazole ring is of interest for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorine atoms may enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substitution Patterns and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations :
- Acidity : Fluorine’s electronegativity lowers the pKa of the carboxylic acid, making the difluoro compound more acidic than hydroxyl (C₅H₇N₃O₃) or methyl (C₆H₉N₃O₂) analogs.
- Steric Effects : Methyl and tert-butoxycarbonyl (Boc) groups introduce steric hindrance, which may reduce binding affinity in biological systems compared to smaller substituents like -F or -OH.
Structural and Spectroscopic Comparisons
- NMR Data :
- Crystallography: Triazolylpropanoic acids often form hydrogen-bonded dimers, but fluorination may alter crystal packing due to stronger dipole interactions .
Biological Activity
2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
The compound's chemical structure contributes significantly to its biological activity. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioactivity. The molecular formula is , with a molecular weight of approximately 182.12 g/mol.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. A study evaluated various derivatives of 1,2,4-triazole and found that compounds with difluoro substitutions showed enhanced antifungal activities against several strains of fungi, including Candida albicans and Aspergillus fumigatus .
Table 1: Antifungal Activity Against Common Strains
| Compound | Activity Against C. albicans | Activity Against A. fumigatus |
|---|---|---|
| This compound | Moderate | High |
| Voriconazole | High | High |
| Itraconazole | Moderate | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro studies using peripheral blood mononuclear cells (PBMCs) revealed that the compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6. At a concentration of 50 µg/mL, it reduced TNF-α production by approximately 44–60% .
Table 2: Cytokine Inhibition by this compound
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 200 | 80 | 60% |
| IL-6 | 150 | 90 | 40% |
The mechanism by which this compound exerts its effects involves modulation of inflammatory pathways and direct antifungal action through inhibition of fungal enzyme systems. The presence of the triazole ring is crucial for its interaction with target enzymes involved in fungal cell wall synthesis .
Case Studies
A notable case study involved the synthesis and biological evaluation of several triazole derivatives where 2,2-difluoro substitutions were systematically varied. The study demonstrated that derivatives with higher fluorination exhibited superior antifungal activity compared to their non-fluorinated counterparts. Additionally, the anti-inflammatory assays indicated a promising profile for therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
